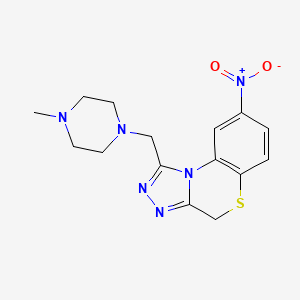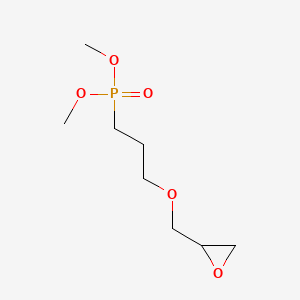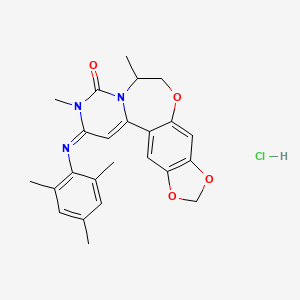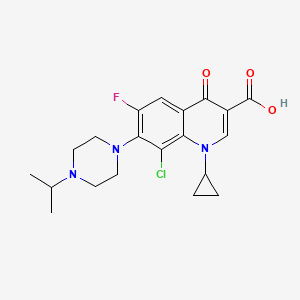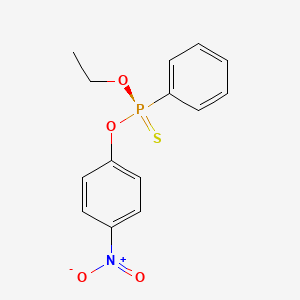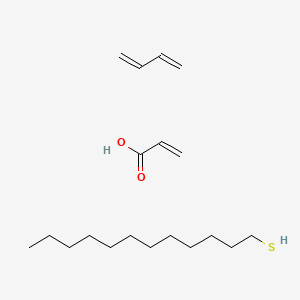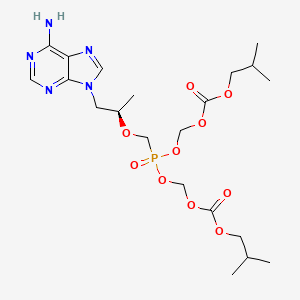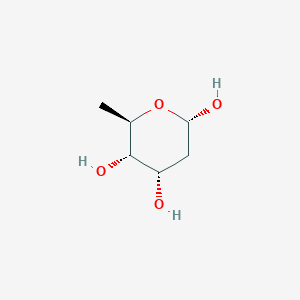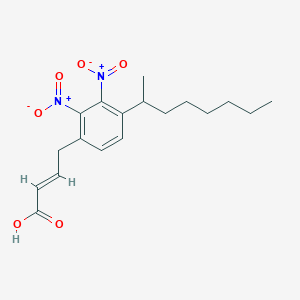
Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE is a complex organic compound with a molecular formula of C31H25N5O7SNa and a molecular weight of 633.60. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulfonato-1-naphthylamine, followed by coupling with 3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]salicylate under controlled pH conditions . The reaction conditions usually require acidic or neutral environments to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various azo derivatives, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions .
Applications De Recherche Scientifique
SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE involves its interaction with molecular targets through its azo and aromatic groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with cellular components. The specific pathways involved depend on the application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
SODIUM HYDROGEN 2-[(2-AMINO-5-HYDROXY-7-SULFONATO-1-NAPHTHYL)AZO]-5-NITROBENZOATE: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
TETRASODIUM 4-AMINO-5-HYDROXY-3,6-BIS[[(4-[(2-SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE: Another azo compound with distinct functional groups and uses.
Uniqueness
SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
73398-46-6 |
|---|---|
Formule moléculaire |
C31H24N5NaO7S |
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
sodium;6-amino-5-[[3-carboxy-5-methyl-4-[(4-phenylphenyl)diazenyl]oxyphenyl]diazenyl]-4-hydroxy-7-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1 |
Clé InChI |
HOSOEQZHDFVBNO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=CC(=CC(=C2C(=C1N)N=NC3=CC(=C(C(=C3)C)ON=NC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



